molecular formula C6H2ClF3O2S B1437052 2,3,5-Trifluorobenzenesulphonyl chloride CAS No. 914636-99-0

2,3,5-Trifluorobenzenesulphonyl chloride

Cat. No.: B1437052
CAS No.: 914636-99-0
M. Wt: 230.59 g/mol
InChI Key: UOBDGEAGDFWWOQ-UHFFFAOYSA-N
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Scientific Research Applications

2,3,5-Trifluorobenzenesulphonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It can be used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of agrochemicals, dyes, and polymers

Safety and Hazards

2,3,5-Trifluorobenzenesulphonyl chloride is a flammable liquid and vapour. It causes severe skin burns and eye damage . It should be kept away from heat, hot surfaces, sparks, open flames and other ignition sources. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Preparation Methods

The synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride typically involves the reaction of benzenesulfonyl chloride with fluorinating agents. One common method is the chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF₂) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is favored for its mild reaction conditions and the use of readily available reagents.

Chemical Reactions Analysis

2,3,5-Trifluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, and the major products formed are sulfonamides, esters, and sulfonic acids .

Mechanism of Action

The mechanism by which 2,3,5-Trifluorobenzenesulphonyl chloride exerts its effects involves its reactivity as an electrophile. It can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity is utilized in the modification of proteins and enzymes, where the compound targets specific amino acid residues .

Properties

IUPAC Name

2,3,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBDGEAGDFWWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660240
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-99-0
Record name 2,3,5-Trifluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorobenzenesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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